3,4-dimethylbenzenecarbothioamide chemical structure and molecular weight
3,4-dimethylbenzenecarbothioamide chemical structure and molecular weight
Technical Monograph: 3,4-Dimethylbenzenecarbothioamide
Executive Summary
3,4-Dimethylbenzenecarbothioamide (CAS: 58952-03-7), also known as 3,4-dimethylthiobenzamide, is a critical thioamide isostere of 3,4-dimethylbenzamide. In medicinal chemistry, this compound serves as a high-value scaffold for probing hydrogen bonding networks within protein active sites. The substitution of the carbonyl oxygen with sulfur alters the electronic landscape—increasing lipophilicity and modifying hydrogen bond donor/acceptor capabilities—without significantly disrupting steric volume. This guide details its physicochemical properties, a robust synthesis protocol using Lawesson’s Reagent, and its application in bioisosteric drug design.
Part 1: Physicochemical Profile
The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon synthesis to ensure isolate purity.
| Parameter | Value / Description | Notes |
| IUPAC Name | 3,4-Dimethylbenzenecarbothioamide | |
| Common Name | 3,4-Dimethylthiobenzamide | |
| CAS Registry Number | 58952-03-7 | |
| Molecular Formula | C₉H₁₁NS | |
| Molecular Weight | 165.26 g/mol | Exact Mass: 165.0612 Da |
| Melting Point | 120°C – 125°C | Crystalline solid [1] |
| Appearance | Yellow to orange crystalline powder | Thioamides are chromophoric (n→π* transition) |
| Solubility | Soluble in DMSO, MeOH, EtOH, CHCl₃ | Poor water solubility compared to amide parent |
| H-Bond Donor | 1 (–NH₂) | Stronger donor than amide counterpart |
| H-Bond Acceptor | 1 (C=S) | Weaker acceptor than amide counterpart |
Part 2: Synthetic Architecture
The most reliable route for synthesizing 3,4-dimethylbenzenecarbothioamide is the thionation of 3,4-dimethylbenzamide using Lawesson’s Reagent (LR) . This method is superior to Phosphorus Pentasulfide (
Mechanism of Action
The reaction proceeds via a thiaoxaphosphetane intermediate.[1] The driving force is the formation of the thermodynamically stable P=O bond in the cycloreversion step.
Figure 1: Thionation mechanism via Lawesson’s Reagent involving the characteristic 4-membered ring transition state.
Experimental Protocol
Reagents:
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
or Ar) to prevent hydrolysis of the reagent. -
Dissolution: Charge the flask with 3,4-dimethylbenzamide (e.g., 1.49 g, 10 mmol) and anhydrous toluene (30 mL).
-
Activation: Add Lawesson’s Reagent (2.42 g, 6 mmol). Note: A slight excess (0.6 eq of dimer = 1.2 eq of reactive monomer) ensures complete conversion.
-
Reaction: Heat the mixture to reflux (110°C). The suspension will clarify as the reagent dissolves and reacts.
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The thioamide product will appear as a distinct yellow spot with a higher
value than the starting amide due to decreased polarity. Reaction time is typically 2–4 hours. -
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purification (Critical): The residue will contain phosphorus byproducts. Purify via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (start 9:1, move to 7:3).
-
-
Crystallization: Recrystallize the isolated solid from benzene/hexane or ethanol to obtain analytical grade crystals (mp 120–125°C).
Part 3: Structural Validation
Confirmation of the oxygen-to-sulfur exchange is best achieved through NMR and IR spectroscopy.
Infrared Spectroscopy (FT-IR)
-
Loss of C=O: The strong amide I band (~1650–1690 cm⁻¹) of the starting material must be absent.
-
Appearance of C=S: Look for a new, intense band in the fingerprint region, typically 1000–1200 cm⁻¹ (mixed mode vibration involving C=S stretching) [2].
-
N-H Stretch: Two bands for the primary thioamide (
) around 3150–3400 cm⁻¹. These are often broader and slightly red-shifted compared to the amide.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
The
protons in thioamides are magnetically nonequivalent due to the high rotational barrier of the C–N bond (significant double bond character). -
Expect two broad singlets (or one very broad signal) shifted downfield (δ 9.0–10.0 ppm) compared to the amide protons (δ 7.0–8.0 ppm).
-
Aromatic protons and methyl groups (δ ~2.3 ppm) will remain largely similar to the parent, with slight deshielding effects on the ortho-protons.
-
-
¹³C NMR:
-
The Diagnostic Shift: The carbonyl carbon signal (C=O, ~170 ppm) will disappear.
-
Thiocarbonyl Signal: A new signal for C=S will appear significantly downfield, typically at 190–205 ppm .
-
Part 4: Pharmacological Utility & Bioisosterism
In drug development, replacing an amide with a thioamide is a strategic "single-atom substitution" used to modulate pharmacokinetics and target binding.
Key Advantages in Drug Design
-
Proteolytic Stability: Thioamides are resistant to cleavage by proteases and peptidases, extending the half-life of peptide-based drugs.
-
Altered H-Bonding: The thioamide –NH₂ is a stronger hydrogen bond donor (more acidic) than the amide –NH₂, potentially strengthening interactions with active site residues (e.g., backbone carbonyls of proteins). Conversely, the C=S is a weaker acceptor.
-
Lipophilicity: The sulfur atom increases the logP, enhancing membrane permeability and blood-brain barrier penetration.
Figure 2: Strategic advantages of the thioamide scaffold in medicinal chemistry.
Case Study Context: Thioamide derivatives have shown efficacy in inhibiting histone methyltransferases (e.g., ASH1L inhibitors), where the thioamide moiety forms critical hydrogen bonds and chalcogen bonds within the hydrophobic pocket that the oxygen analogue cannot replicate [3].
References
-
Fisher Scientific. (n.d.).[4] 3,4-Dimethylthiobenzamide, 97%.[4][5] Retrieved February 15, 2026, from [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal. Retrieved February 15, 2026, from [Link]
-
Li, J., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Acta Pharmaceutica Sinica B. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethylbenzamide (Parent Compound Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS [chemicalbook.com]
- 4. 3,4-Dimethylthiobenzamide, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 3,4-Dimethylthiobenzamide , 97 , 58952-03-7 - CookeChem [cookechem.com]
